(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine
Description
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is an (E)-configured Schiff base derivative of hydroxylamine, characterized by a 3-phenoxyphenyl substituent attached to the methylidene group. These compounds are typically synthesized via condensation reactions between hydroxylamine and aromatic aldehydes, often serving as intermediates in the preparation of carboximidoyl chlorides or bioactive molecules . The 3-phenoxyphenyl group may confer unique electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(NZ)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10- |
InChI Key |
RBJVECPZAOPMNW-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 3-phenoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound features a phenoxy group linked to a phenyl ring via a methylene bridge, culminating in a hydroxylamine functional group. This unique structure allows for diverse chemical reactivity.
Synthesis : The synthesis typically involves a condensation reaction between 3-phenoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is performed in organic solvents like ethanol or methanol under reflux conditions, followed by cooling and recrystallization to isolate the product.
Chemistry
- Intermediate for Synthesis : (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research into its efficacy against various pathogens .
- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting the growth of specific cancer cell lines .
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, including drug development aimed at treating infections or cancer. Its mechanism of action may involve interaction with specific molecular targets or pathways.
Industry
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Anticancer Activity
A study evaluating the anticancer properties of derivatives related to (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL, indicating strong potential for therapeutic applications .
Antimicrobial Efficacy
Research has indicated that the compound can effectively inhibit the growth of various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. These findings support its potential use in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | HCT-116 (colon cancer) | 1.9 - 7.52 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| (E)-N-[(3-Phenoxyphenyl)... | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism by which (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Electron-Withdrawing Substituents
Example Compound : (E)-N-[(4-Nitrophenyl)methylidene]hydroxylamine
Fluorinated Derivatives
Example Compound : (E)-N-[(Pentafluorophenyl)methylidene]hydroxylamine
- Molecular Formula: C₇H₂F₅NO
- Key Features :
- Comparison: The 3-phenoxyphenyl group lacks fluorine’s strong electron-withdrawing effects, which may result in lower chemical stability but improved solubility in non-polar solvents.
Heteroaromatic Substitutions
Example Compound : N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine
- Molecular Formula : C₇H₈N₂O
- Comparison: The 3-phenoxyphenyl group’s ether linkage may enhance flexibility and π-π stacking interactions compared to rigid heteroaromatic systems.
Halogen and Alkoxy Derivatives
Example Compound : N-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
- Molecular Formula: C₁₀H₁₂ClNO₃
- Comparison: The target compound’s phenoxy group may offer similar steric effects but with reduced polarity compared to chloro-alkoxy analogs.
Metabolic Pathways
- CYP-Mediated Metabolism: Substituted hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) are reduced by CYP2C and CYP2E1 isoforms, suggesting that the 3-phenoxyphenyl group’s metabolism may involve similar enzymes .
Biological Activity
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a phenoxyphenyl moiety. This structural arrangement suggests potential interactions with various biological targets, particularly in the context of enzymatic inhibition and cellular signaling pathways.
Biological Activity Overview
-
Inhibition of Enzymatic Activity :
- Hydroxylamines are known to act as inhibitors of various enzymes, including histone demethylases. In studies, related compounds have shown the ability to significantly alter methylation states in cancer cell lines, indicating their potential as epigenetic modulators .
- For instance, amidoxime derivatives demonstrated substantial increases in global H3K4 methylation levels in human lung adenocarcinoma cells, suggesting that (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine could similarly affect gene expression through methylation changes .
-
Anti-Cancer Properties :
- Research has indicated that hydroxylamine derivatives can serve as effective inhibitors against specific cancer-related targets. For example, a related compound was identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), showcasing the potential for (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine in treating non-small cell lung cancer (NSCLC) .
-
Cytotoxicity Studies :
- Cytotoxicity assays have shown varying degrees of effectiveness against several cancer cell lines. Compounds with similar structures exhibited IC50 values indicating moderate to high cytotoxicity against tumor cells, suggesting that (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine may have comparable effects .
The biological activity of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine can be attributed to several mechanisms:
- Epigenetic Modulation : The compound may influence histone modifications, leading to altered gene expression profiles in cancer cells.
- Enzyme Inhibition : It likely acts as a competitive inhibitor for specific enzymes involved in tumor progression and survival.
Data Table: Biological Activity Summary
Case Studies
-
Histone Demethylase Inhibition :
A study evaluated several hydroxylamine derivatives, including those structurally related to (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine. The results indicated significant changes in gene transcription associated with increased levels of H3K4 methylation at 48 hours post-treatment . -
EGFR Targeting :
Another investigation focused on the design of a hydroxylamine-based EGFR inhibitor that demonstrated remarkable selectivity and potency against mutant forms of the receptor. This highlights the potential for developing targeted therapies based on the structural framework of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
